molecular formula C7H4N2O3 B14856863 Pyrimidine-2,4,6-tricarbaldehyde

Pyrimidine-2,4,6-tricarbaldehyde

Cat. No.: B14856863
M. Wt: 164.12 g/mol
InChI Key: VMRONRYVGDUEIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidine-2,4,6-tricarbaldehyde is an organic compound belonging to the pyrimidine family, characterized by the presence of three aldehyde groups at the 2, 4, and 6 positions of the pyrimidine ring Pyrimidines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrimidine-2,4,6-tricarbaldehyde can be synthesized through various methods. One common approach involves the reaction of barbituric acid with phosphorus oxychloride under reflux conditions. This method yields 2,4,6-trichloropyrimidine, which can then be further oxidized to form this compound . Another method involves the use of copper-catalyzed [4 + 2] annulation of α,β-unsaturated ketoximes with activated nitriles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Pyrimidine-2,4,6-tricarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

    Oxidation: Pyrimidine-2,4,6-tricarboxylic acid.

    Reduction: Pyrimidine-2,4,6-trimethanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

Pyrimidine-2,4,6-tricarbaldehyde can be compared with other similar compounds, such as pyrimidine-2,4,6-triones and pyrimido[4,5-d]pyrimidines These compounds share the pyrimidine core structure but differ in the functional groups attached to the ring

Properties

Molecular Formula

C7H4N2O3

Molecular Weight

164.12 g/mol

IUPAC Name

pyrimidine-2,4,6-tricarbaldehyde

InChI

InChI=1S/C7H4N2O3/c10-2-5-1-6(3-11)9-7(4-12)8-5/h1-4H

InChI Key

VMRONRYVGDUEIF-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N=C1C=O)C=O)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.